6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Description
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative characterized by a fluorine substituent at the 6-position and an isopropyl group at the 3-position of the tetrahydroquinoline scaffold. Its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in production or niche applicability .
Properties
IUPAC Name |
6-fluoro-3-propan-2-yl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-8(2)10-5-9-6-11(13)3-4-12(9)14-7-10/h3-4,6,8,10,14H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFIWYSZGCYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CC(=C2)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the fluorination of a suitable quinoline precursor. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions usually involve the use of an organic solvent such as acetonitrile, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of fluorinated quinolines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.
Scientific Research Applications
Structural Information
The molecular formula of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is . Its structure includes a tetrahydroquinoline core with a fluorine atom and an isopropyl group attached. The compound's SMILES notation is CC(C)C1CC2=C(C=CC(=C2)F)NC1, which provides insights into its chemical behavior and reactivity .
Synthesis and Derivatives
The synthesis of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions that include the formation of the tetrahydroquinoline framework followed by fluorination and alkylation processes. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity or reduced toxicity.
Case Studies
While specific case studies focusing solely on 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline are scarce in the literature, related compounds have been documented extensively:
-
Study on Anticancer Activity :
- A derivative of tetrahydroquinoline was tested against various cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range.
- The mechanism was identified as apoptosis induction via mitochondrial pathways.
-
Research on Antimicrobial Effects :
- A series of tetrahydroquinoline derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the fluorine position significantly affected antimicrobial potency.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline are influenced by its substituents. Below is a comparative analysis with structurally related tetrahydroquinoline derivatives:
Table 1: Key Structural and Functional Comparisons
Key Insights
The 3-isopropyl group increases lipophilicity, which may enhance blood-brain barrier penetration relative to smaller alkyl groups (e.g., 3-methyl) .
Synthesis Efficiency: Borane-mediated reductions (e.g., for 1,2,3,4-tetrahydroquinoline-2-phosphonic acid) achieve higher yields (74%) compared to LiAlH₄ methods (56%) . However, functionalizing the 3-position with bulky groups like isopropyl may require specialized catalysts or conditions .
Biological Performance: Psychotropic Activity: Tetrahydroisoquinoline derivatives with 3-alkyl groups (e.g., isopropyl) exhibit stronger sedative effects than unsubstituted analogs, as seen in locomotor activity tests . Antimicrobial Activity: Chloro and carboxylic acid substituents (e.g., in 2-(4-Fluoro-phenyl)-6-chloro-...) enhance antimicrobial potency, likely due to increased electrophilicity .
Stability and Diversity Limitations :
- Introducing electron-withdrawing groups (e.g., 4-oxo, 7-aza) can lead to low yields or instability, as observed in Povarov reaction products . The 6-fluoro and 3-isopropyl combination avoids these issues, suggesting better synthetic feasibility.
Biological Activity
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (C12H16FN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.
Structural Information
The molecular structure of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can be represented as follows:
- Molecular Formula : C12H16FN
- SMILES Notation : CC(C)C1CC2=C(C=CC(=C2)F)NC1
- InChI : InChI=1S/C12H16FN/c1-8(2)10-5-9-6-11(13)3-4-12(9)14-7-10/h3-4,6,8,10,14H,5,7H2,1-2H3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 194.13396 | 143.9 |
| [M+Na]+ | 216.11590 | 156.0 |
| [M+NH4]+ | 211.16050 | 152.7 |
| [M+K]+ | 232.08984 | 148.8 |
| [M-H]- | 192.11940 | 145.0 |
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical for cell division and cancer progression .
One study reported that compounds similar to 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Tetrahydroquinoline derivative | 0.246 | Lung cancer |
| Another derivative | 0.400 | Gastric carcinoma |
These findings suggest a promising avenue for developing new anticancer agents based on the tetrahydroquinoline scaffold.
The mechanism by which these compounds exert their anticancer effects often involves binding to the colchicine site on β-tubulin. This binding inhibits microtubule polymerization and leads to cell cycle arrest in the G2/M phase of the cell cycle .
Neuroprotective Effects
Additionally, some studies have indicated that tetrahydroquinoline derivatives may exhibit neuroprotective effects. They have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Study on Antiproliferative Activity
A notable study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative activity against several human cancer cell lines. The results indicated that modifications at specific positions on the tetrahydroquinoline ring significantly influenced biological activity:
- Substituents at C3 Position : Methyl and methoxy groups enhanced activity.
- Fluorine Substitution : The presence of fluorine at the C6 position was linked to improved binding affinity.
In Vivo Studies
In vivo studies have also been conducted to assess the antitumor efficacy of these compounds in rodent models with tumor xenografts. The results demonstrated significant tumor reduction rates when treated with specific tetrahydroquinoline derivatives compared to controls .
Q & A
Q. Optimization Tips :
- Temperature : 80–90°C for cross-coupling reactions to ensure catalytic activity .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
- Catalyst Loading : 5% Pd(PPh₃)₄ for cross-coupling minimizes by-products .
How can structural confirmation and purity of the compound be validated?
Basic
Spectroscopic Techniques :
| Technique | Key Data | Reference |
|---|---|---|
| ¹H/¹³C NMR | δ ~7.0–8.3 ppm (aromatic protons), | |
| δ ~115–162 ppm (quinoline carbons) | ||
| HRMS | m/z 334.0817 (MH⁺ for C₂₁H₁₄FN₃Cl⁺) | |
| IR | Peaks at 1157–1565 cm⁻¹ (C-F, C=N) |
Chromatography : Column purification (silica gel, ethyl acetate/hexane) resolves regioisomers .
What are the mechanistic implications of fluorine substitution on biological activity?
Advanced
The fluorine atom at position 6 enhances:
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with enzymes/receptors .
- Lipophilicity : Improves blood-brain barrier penetration in CNS-targeted studies .
Q. Contradictions in Bioactivity :
- Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., pH, co-solvents) or impurities in fluorinated intermediates .
- Resolution : Use orthogonal assays (e.g., SPR, enzymatic) and HPLC-purified batches .
How can regioselectivity challenges in fluorination be mitigated?
Advanced
Problem : Competing fluorination at positions 6 vs. 8 due to steric/electronic factors.
Solutions :
Q. Case Study :
- Pd-catalyzed reactions with 2-fluoro-3-methyl-6-nitroaniline yield >90% regioselectivity for 6-fluoro products .
What strategies improve catalytic hydrogenation efficiency for tetrahydroquinoline intermediates?
Advanced
Key Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | 10% Pd/C (wet) | >95% conversion |
| Pressure | 50 psi H₂ | Minimizes over-reduction |
| Solvent | Ethanol/THF (4:1) | Enhances solubility |
Q. By-Product Mitigation :
- Additives (e.g., NH₄OAc) suppress dehydrogenation to aromatic quinoline .
How do steric effects from the 3-(propan-2-yl) group influence reactivity?
Advanced
The isopropyl group:
- Steric Hindrance : Reduces nucleophilic substitution at position 3 but enhances stability of radical intermediates in oxidation reactions .
- Conformational Rigidity : Restricts rotation, favoring specific binding poses in enzyme inhibition assays .
Q. Experimental Validation :
- X-ray crystallography of analogs (e.g., 3-methyl derivatives) shows restricted dihedral angles (45–60°) .
What are the stability and storage recommendations for this compound?
Q. Basic
- Stability : Degrades under UV light or in the presence of oxidizing agents (e.g., KMnO₄) .
- Storage : -20°C in amber vials under N₂ atmosphere; shelf life >12 months .
How can computational modeling aid in predicting biological targets?
Advanced
Methods :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 3A4) to predict binding affinities .
- QSAR Models : Correlate logP and polar surface area with antimicrobial activity (R² >0.85) .
Validation : Compare with in vitro kinase inhibition assays (e.g., EGFR, IC₅₀ ~2.3 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
